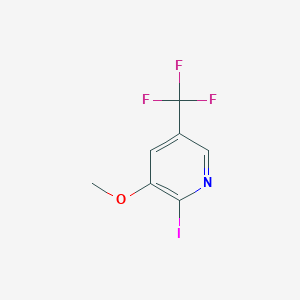

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-iodo-3-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTKZEWXNJRYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Trifluoromethylation

Direct trifluoromethylation of pyridine derivatives is a challenging task but can be achieved using advanced methodologies such as photoredox catalysis or metal-mediated reactions. However, these methods often require specific conditions and catalysts to introduce the trifluoromethyl group efficiently.

Cyclocondensation Reactions

Cyclocondensation reactions using trifluoromethyl-containing building blocks are another strategy for synthesizing complex pyridine derivatives. These reactions involve the formation of the pyridine ring from simpler precursors, allowing for the incorporation of the trifluoromethyl group during the ring formation process.

Specific Synthesis of this compound

The specific synthesis of this compound typically involves a multi-step process:

- Starting Material Preparation : The synthesis often begins with a simpler pyridine derivative, such as 3-methoxypyridine, which is then iodinated at the 2-position.

- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through direct trifluoromethylation methods or by using a trifluoromethylated building block in a cyclocondensation reaction.

- Purification : The final product is purified using techniques such as flash chromatography to achieve high purity.

Reaction Conditions and Yields

The reaction conditions and yields for the synthesis of this compound can vary significantly depending on the specific method employed. Generally, trifluoromethylation reactions may require long reaction times and specific catalysts to achieve moderate yields.

| Method | Reaction Conditions | Yield |

|---|---|---|

| Direct Trifluoromethylation | Photoredox catalysis, 30 minutes to several hours | 20-40% |

| Chlorine/Fluorine Exchange | Vapor-phase reaction, high temperature (>300°C) | 50-80% |

| Cyclocondensation | Various conditions depending on building blocks | 40-60% |

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Agrochemical Applications

The primary application of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is in the agrochemical sector. Trifluoromethyl pyridines are known for their effectiveness as herbicides and insecticides.

Table 1: Agrochemical Products Containing Trifluoromethyl Pyridines

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethyl pyridine derivative | Herbicide |

| Pyridate | Trifluoromethyl pyridine derivative | Herbicide |

| Bifenazate | Trifluoromethyl pyridine derivative | Insecticide |

These products have shown significant efficacy in protecting crops from pests and diseases, contributing to increased agricultural productivity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its potential therapeutic properties.

Case Studies

- Anti-Cancer Activity : Research indicates that derivatives of trifluoromethyl pyridines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this pyridine have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and enhanced metabolic stability due to the trifluoromethyl group .

- Anti-Amyloidogenic Activity : A notable study demonstrated that halogenated pyridine derivatives could inhibit transthyretin aggregation, which is implicated in amyloid diseases such as familial amyloid polyneuropathy. The study highlighted the significant anti-amyloidogenic activity of compounds structurally related to this compound .

Table 2: Pharmaceutical Potential of Trifluoromethyl Pyridines

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-Cancer | Induction of apoptosis | |

| Anti-Amyloidogenic | Inhibition of transthyretin aggregation | |

| Anti-HIV | Potent activity with lower IC50 values |

Mechanistic Insights

The biological activities of this compound can be attributed to its unique structural features:

- The trifluoromethyl group enhances lipophilicity and metabolic stability.

- The iodo substituent can facilitate nucleophilic attack during biochemical interactions, potentially leading to increased binding affinity with biological targets.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Physical and Spectroscopic Differences

- Melting Points:

- NMR Shifts:

Biological Activity

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an iodine atom, a methoxy group, and a trifluoromethyl group. The synthesis typically involves the iodination of a pyridine derivative, often using iodine in the presence of an oxidizing agent such as acetonitrile at controlled temperatures. The presence of trifluoromethyl and methoxy groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, while the trifluoromethoxy and trifluoromethyl groups may modulate enzyme activity or receptor interactions. These interactions can lead to diverse biological effects, including antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the substituents on the pyridine ring significantly influence biological activity. For instance, lipophilic groups at specific positions on the ring enhance potency while polar substitutions tend to reduce activity. A study indicated that compounds with trifluoromethyl groups at the para-position exhibited optimal potency compared to other positions .

Table 1: Summary of SAR Findings

| Substituent Position | Type | Effect on Potency |

|---|---|---|

| Para | Lipophilic | Increased potency |

| Ortho | Polar | Decreased potency |

| Meta | Neutral | Moderate potency |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. It was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) ranging from 0.922 μM to 2.75 μM depending on the specific strain and conditions .

In Vivo Efficacy

Despite promising in vitro results, in vivo studies using a BALB/c mouse model for tuberculosis infection revealed that the compound lacked efficacy when administered at doses of 100 mg/kg and 200 mg/kg. The lung burdens in treated mice were higher compared to those treated with standard antibiotics like rifampin and ethambutol . This discrepancy between in vitro and in vivo results highlights the need for further investigation into pharmacokinetics and potential metabolic pathways affecting efficacy.

Case Studies

-

Case Study: Tuberculosis Treatment

In a controlled study, BALB/c mice infected with Mycobacterium tuberculosis were treated with varying doses of this compound. Results indicated no significant reduction in lung bacterial load compared to untreated controls, suggesting limited therapeutic potential against this pathogen . -

Case Study: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown potential against certain cancer cell lines, although specific mechanisms remain under study. Further research is needed to elucidate its role as a possible chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves halogenation and functional group introduction on the pyridine core. A three-step approach (halogen exchange, methoxylation, and trifluoromethylation) is often employed, with metalation reactions (e.g., using Grignard reagents) to install the trifluoromethyl group . Optimization includes controlling temperature (e.g., −78°C for lithiation) and selecting catalysts (e.g., Pd for cross-coupling). Iodination can be achieved via directed ortho-metalation followed by iodine quenching .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments .

- Mass spectrometry (HRMS or EI-MS) for molecular weight and isotopic pattern validation (iodine has a distinct isotopic signature) .

- X-ray crystallography for resolving ambiguities in regiochemistry, though crystallization may require derivatization .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Answer : Use HPLC with UV detection (λ = 254 nm) to monitor degradation. Stability studies should include:

- Thermal stress testing (e.g., 40°C for 1 week).

- Light exposure (ICH Q1B guidelines) to assess photolytic decomposition.

- Humidity challenges (75% RH) to evaluate hydrolytic susceptibility, particularly for the methoxy and iodo groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) influence the compound’s bioactivity, such as enzyme inhibition?

- Answer : Substituent positioning critically impacts interactions with biological targets. For example:

- CYP1B1 inhibition : Pyridine derivatives with substituents at the C2 position (vs. C3/C4) show enhanced activity due to better steric and electronic alignment with the enzyme’s active site .

- Trifluoromethyl groups increase lipophilicity and metabolic stability, while iodine’s polarizability may enhance π-stacking in DNA interactions .

- Methodological approach : Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to validate binding hypotheses .

Q. What experimental strategies resolve contradictions in biological activity data, such as varying IC₅₀ values across studies?

- Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or cell line variability. Mitigation strategies include:

- Standardized assays : Use the same cell line (e.g., HepG2 for CYP1B1) and protocol (e.g., EROD assay ).

- Control for iodine lability : Verify compound integrity post-assay via LC-MS.

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations) .

Q. How can computational methods like DFT predict the compound’s electronic properties and interactions with biological targets?

- Answer :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, reducing oxidative susceptibility .

- Molecular dynamics (MD) : Simulate binding to enzymes (e.g., CYP1B1) to identify key residues (e.g., Phe231) for mutagenesis studies .

Q. What strategies improve metabolic stability of halogenated pyridine derivatives in vivo?

- Answer :

- Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .

- Prodrug design : Mask the iodine with a labile group (e.g., acetyl) to enhance bioavailability.

- Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.